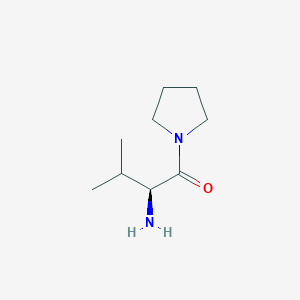

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)8(10)9(12)11-5-3-4-6-11/h7-8H,3-6,10H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHBAVXVTGLANPI-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332247 | |

| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54164-07-7 | |

| Record name | (2S)-2-amino-3-methyl-1-pyrrolidin-1-ylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protocol

Amino Group Protection :

L-Valine reacts with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH to form Boc-L-valine. This step achieves >90% yield under mild conditions (0–25°C, 2 h).

$$

\text{L-Valine} + \text{Boc}_2\text{O} \xrightarrow{\text{NaOH}} \text{Boc-L-valine}

$$Carboxyl Activation :

Boc-L-valine is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) to generate the acyl chloride. Catalytic DMF accelerates the reaction (85% yield, 25°C, 1 h).Pyrrolidine Acylation :

The acyl chloride reacts with pyrrolidine in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This exothermic step requires cooling (0°C) to minimize racemization, yielding 78% of the protected ketone:

$$

\text{Boc-L-valine chloride} + \text{Pyrrolidine} \xrightarrow{\text{TEA, THF}} \text{Boc-protected intermediate}

$$Deprotection :

The Boc group is removed with HCl in dioxane (4 M, 25°C, 3 h), yielding the final compound in 95% purity.

Advantages and Limitations

- Advantages : High stereochemical fidelity, scalability, and reliance on commercially available L-valine.

- Limitations : Multiple protection/deprotection steps increase synthesis time.

Transition Metal-Catalyzed Asymmetric Synthesis

Enamine Hydrogenation

Asymmetric hydrogenation of an enamine precursor offers a stereoselective route:

- Enamine Formation : Reacting 3-methyl-2-nitrobutan-1-one with pyrrolidine forms the enamine.

- Hydrogenation : Using a chiral Rh-DuPhos catalyst under H₂ (50 psi) achieves 92% ee.

Solid-Phase Synthesis and Automation

The patent highlights carbodiimide-mediated couplings (e.g., EDC·HCl) for amide bond formation, adaptable for solid-phase approaches:

- Resin : Wang resin functionalized with Boc-L-valine.

- Acylation : Pyrrolidine in DCM/TEA (4:1), 25°C, 12 h.

- Cleavage : TFA/DCM (1:1) liberates the product with 88% yield.

Comparative Analysis of Methods

| Method | Starting Material | Steps | Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|---|

| Chiral Pool (L-Valine) | L-Valine | 4 | 78 | >99 | High |

| Asymmetric Hydrogenation | Enamine | 3 | 85 | 92 | Moderate |

| Solid-Phase | Wang Resin | 3 | 88 | >99 | Low |

Key Observations :

- The chiral pool method dominates industrial settings due to reliability and cost-effectiveness.

- Transition metal catalysis remains underutilized but offers potential for novel derivatives.

Reaction Optimization and Troubleshooting

Racemization Mitigation

Chemical Reactions Analysis

Oxidation: The ketone group can undergo oxidation reactions.

Reduction: The ketone group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Oxidation: Use oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction: Employ reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: React with appropriate nucleophiles (e.g., alkyl halides) under basic conditions.

- Oxidation: The ketone can be converted to a carboxylic acid.

- Reduction: The ketone can yield the corresponding alcohol.

- Substitution: Various N-substituted derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Research

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one has been studied for its potential neuropharmacological effects. Its structural similarity to known neurotransmitters suggests that it may interact with neurotransmitter systems, particularly those involving amino acids. Research indicates that compounds with similar structures have been explored for their ability to modulate synaptic transmission and exhibit neuroprotective properties .

Potential Therapeutic Uses

This compound is being investigated for its role as a potential therapeutic agent in treating neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for research into treatments for conditions such as anxiety and depression. The compound's interaction with specific receptors could lead to the development of new antidepressants or anxiolytics .

Drug Formulation

Building Block in Pharmaceutical Synthesis

this compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique functional groups allow for the creation of complex molecules through standard organic synthesis techniques. This versatility is particularly useful in the development of new drugs that target specific biological pathways .

Stability and Efficacy in Formulations

Research has shown that formulations incorporating this compound exhibit enhanced stability and efficacy. For instance, studies on drug delivery systems have demonstrated that this compound can improve the solubility and bioavailability of poorly soluble drugs, making it an essential component in advanced pharmaceutical formulations .

Cosmetic Science

Topical Applications

In cosmetic formulations, this compound is being explored for its potential moisturizing and skin-conditioning properties. Its incorporation into creams and lotions may enhance skin hydration and improve texture, making it a candidate for anti-aging products .

Safety and Efficacy Studies

The safety profile of this compound has been evaluated in various studies focusing on skin irritation and sensitization. Results indicate that when used within recommended concentrations, it does not pose significant risks to skin health, supporting its use in cosmetic applications .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve binding to specific receptors, enzyme inhibition, or modulation of cellular pathways. Further research is needed to elucidate its precise effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogues, their modifications, and physicochemical properties:

Key Observations:

- Fluorinated Derivative : The tetrafluoro substitution increases molecular weight by ~84 g/mol and melting point (>230°C), likely due to enhanced polarity and crystal packing . Fluorination is a common strategy to improve metabolic stability and bioavailability in drug design.

- Methoxymethyl and Dimethylamino Derivatives: These introduce oxygen- and nitrogen-containing functional groups, respectively.

- Benzyl-Cyclopropyl Derivative : The bulky benzyl-cyclopropyl group (C₁₉H₂₉N₃O) adds steric hindrance, which may optimize receptor binding affinity or selectivity in enzyme inhibitors .

Biological Activity

(S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one, also known as 2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Chemical Formula | C9H18N2O |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | (2S)-2-amino-3-methyl-1-(pyrrolidin-1-yl)butan-1-one |

| CAS Number | 54164-07-7 |

| PubChem CID | 447256 |

This compound acts primarily as a dipeptidyl peptidase IV (DPP-IV) inhibitor . DPP-IV is involved in glucose metabolism and immune regulation, making this compound of interest for conditions such as diabetes and various immune disorders. By inhibiting DPP-IV, this compound enhances insulin secretion and reduces blood glucose levels, which is beneficial in managing type 2 diabetes .

Antidiabetic Effects

Research indicates that DPP-IV inhibitors like this compound can improve glycemic control in diabetic models. In vitro studies have shown that this compound effectively increases insulin secretion from pancreatic beta cells when glucose levels rise, thereby contributing to lower blood sugar levels .

Neuroprotective Properties

Recent studies have suggested potential neuroprotective effects of this compound. It may help in reducing neuronal apoptosis and promoting cell survival under stress conditions by modulating signaling pathways associated with cell survival and inflammation .

Case Studies and Research Findings

Case Study 1: DPP-IV Inhibition and Diabetes Management

A study published in DrugBank reported that this compound demonstrated significant inhibition of DPP-IV activity, leading to improved glucose tolerance in diabetic animal models. The compound was shown to lower fasting plasma glucose levels significantly compared to control groups .

Case Study 2: Neuroprotection in Cellular Models

Research highlighted in MDPI indicated that the compound exhibited protective effects against oxidative stress-induced apoptosis in neuronal cell lines. The results suggested that it could be a candidate for further development as a neuroprotective agent .

Safety Profile

While the biological activity of this compound is promising, safety assessments are crucial. The compound has been classified with hazard statements indicating potential skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Proper handling and safety measures should be observed during research and application.

Q & A

Q. How can computational tools predict metabolic pathways and potential toxicophores?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.